4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol 4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 478255-67-3
VCID: VC16151964
InChI: InChI=1S/C18H18N4O2S/c1-12-6-4-7-13(10-12)17-20-21-18(25)22(17)19-11-14-8-5-9-15(23-2)16(14)24-3/h4-11H,1-3H3,(H,21,25)/b19-11+
SMILES:
Molecular Formula: C18H18N4O2S
Molecular Weight: 354.4 g/mol

4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

CAS No.: 478255-67-3

Cat. No.: VC16151964

Molecular Formula: C18H18N4O2S

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol - 478255-67-3

Specification

CAS No. 478255-67-3
Molecular Formula C18H18N4O2S
Molecular Weight 354.4 g/mol
IUPAC Name 4-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C18H18N4O2S/c1-12-6-4-7-13(10-12)17-20-21-18(25)22(17)19-11-14-8-5-9-15(23-2)16(14)24-3/h4-11H,1-3H3,(H,21,25)/b19-11+
Standard InChI Key UNLNKEPMLPXRFR-YBFXNURJSA-N
Isomeric SMILES CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC=C3)OC)OC
Canonical SMILES CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=C(C(=CC=C3)OC)OC

Introduction

The compound 4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol belongs to the class of 1,2,4-triazole derivatives. These heterocyclic compounds are widely recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, antitubercular, and anticancer properties. The unique structure of this compound combines a triazole ring with functional groups that enhance its potential for pharmaceutical applications.

Structural Features

The chemical structure of this compound includes:

  • A 1,2,4-triazole ring, which is a five-membered heterocyclic system containing three nitrogen atoms.

  • A thiol (-SH) group attached to the triazole ring, contributing to its reactivity and potential biological activity.

  • An E-configured Schiff base (imine group), formed by the condensation of an aldehyde (2,3-dimethoxybenzaldehyde) and an amine group on the triazole ring.

  • Substituents such as a 3-methylphenyl group and a 2,3-dimethoxyphenyl group, which provide steric and electronic effects influencing its activity.

Synthesis

The synthesis of 4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves:

  • Formation of the triazole core: This is achieved through cyclization reactions involving thiosemicarbazides and hydrazine derivatives under alkaline conditions.

  • Schiff base formation: The triazole derivative reacts with 2,3-dimethoxybenzaldehyde to form the imine linkage in an E-configuration.

Biological Activities

The compound exhibits potential for various pharmacological applications due to its structural features:

4.1 Antimicrobial Activity
Triazole derivatives are known for their broad-spectrum antimicrobial properties against bacteria and fungi. The thiol group enhances interaction with microbial enzymes by forming disulfide bonds or chelating essential metal ions .

4.2 Antitubercular Activity
Studies on similar compounds have shown significant activity against Mycobacterium tuberculosis, attributed to their ability to inhibit critical bacterial enzymes .

4.3 Anti-inflammatory Properties
The presence of electron-withdrawing groups (e.g., methoxy groups) and the thiol functionality may contribute to anti-inflammatory effects by modulating oxidative stress pathways .

Analytical Characterization

To confirm the structure and purity of this compound:

  • NMR Spectroscopy: Proton (^1H) and carbon (^13C) NMR provide detailed information about the molecular framework.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • Elemental Analysis: Verifies the composition of carbon, hydrogen, nitrogen, sulfur, and oxygen.

  • X-ray Crystallography: Determines the three-dimensional arrangement of atoms in crystalline samples .

Comparison with Related Compounds

FeatureThis CompoundRelated Triazoles
Functional GroupsThiol (-SH), Schiff base (-C=N-)Varies: hydroxyl (-OH), alkyl groups
Biological ActivityAntimicrobial, anti-inflammatoryAntiviral, anticancer
SolubilityOrganic solventsSimilar
ToxicityLow (based on related compounds)Generally low

Research Implications

This compound represents a promising scaffold for drug development due to its multifunctional nature:

  • Medicinal Chemistry: Modifications on the aromatic rings or thiol group can optimize activity.

  • Drug Design: Docking studies can identify target interactions for diseases like tuberculosis or cancer.

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